(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
Overview
Description
Ac-ESMD-CHO (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of caspase-3 maturation. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, thereby blocking the formation of the p17 caspase-3 active subunit .
Preparation Methods
The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves multiple steps, starting with the protection of amino acids and their sequential coupling. The process typically includes:
Protection of amino acids: The amino acids are protected to prevent unwanted reactions during the synthesis.
Coupling reactions: The protected amino acids are coupled in a specific sequence to form the desired peptide chain.
Deprotection: The protective groups are removed to yield the final product.
Purification: The compound is purified to achieve the desired purity level, typically ≥95%.
Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:
Inhibition reactions: It inhibits the proteolytic cleavage of caspase-3 precursor peptide at the ESMD site.
Substitution reactions: The compound can undergo substitution reactions at specific sites, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include:
Protease inhibitors: Such as Ac-DEVD-CHO and Ac-YVAD-CHO, which selectively inhibit the protease activity at specific sites.
Reaction conditions: Typically involve controlled temperature and pH to ensure the desired reaction specificity.
The major product formed from these reactions is the inhibition of the formation of the p17 caspase-3 active subunit .
Scientific Research Applications
Ac-ESMD-CHO (trifluoroacetate salt) has several scientific research applications, including:
Chemistry: Used as a tool to study proteolytic cleavage and enzyme inhibition.
Biology: Employed in research on apoptosis and cell death mechanisms.
Medicine: Investigated for potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-ESMD-CHO (trifluoroacetate salt) involves the inhibition of caspase-3 maturation. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide at the ESMD site, blocking the formation of the p17 caspase-3 active subunit. This inhibition prevents the activation of caspase-3, thereby interfering with the apoptotic pathway .
Comparison with Similar Compounds
Ac-ESMD-CHO (trifluoroacetate salt) can be compared with other caspase inhibitors, such as:
Ac-DEVD-CHO: Another inhibitor of caspase-3, which inhibits the cleavage at the DEVD site.
Ac-YVAD-CHO: A caspase-1 inhibitor that does not inhibit caspase-3.
The uniqueness of Ac-ESMD-CHO lies in its specific inhibition of the ESMD site, making it a valuable tool for studying the maturation and activation of caspase-3.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409459 | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121148-01-4 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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